molecular formula C14H16N2O4S B4966262 Propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

Propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

Cat. No.: B4966262
M. Wt: 308.35 g/mol
InChI Key: FHJNEYAUNNZBMP-UHFFFAOYSA-N
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Description

Propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the oxadiazole intermediate with a thiol compound.

    Esterification: The final step is the esterification of the resulting compound with propanol to form the propyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It can be used as a pesticide or herbicide due to its bioactive properties.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties.

Mechanism of Action

The mechanism of action of Propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole core and have similar biological activities.

    Thiadiazole derivatives: These compounds have a similar structure but with a sulfur atom in place of one of the nitrogen atoms in the oxadiazole ring.

Uniqueness

Propyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is unique due to the presence of the propyl ester and sulfanyl group, which can enhance its bioactivity and solubility compared to other similar compounds.

Properties

IUPAC Name

propyl 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-3-8-19-12(17)9-21-14-16-15-13(20-14)10-4-6-11(18-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJNEYAUNNZBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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